6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C16H12N4O2S2 and its molecular weight is 356.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonistic Activity in Serotonin Receptors
A significant area of research involving 6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine focuses on its activity as a serotonin 5-HT6 receptor antagonist. Studies have shown that derivatives of this compound exhibit varying degrees of antagonist activity. For instance, specific derivatives, such as those with amino substituents at position 7, have been synthesized and tested for their activity against 5-HT6 receptors, indicating promising therapeutic potentials for CNS diseases (Ivachtchenko et al., 2012; Ivachtchenko et al., 2013; Ivachtchenko et al., 2011) (Ivachtchenko et al., 2012) (Ivachtchenko et al., 2013) (Ivachtchenko et al., 2011).
Potential in Anti-Microbial Applications
Research also extends to the antimicrobial properties of this compound. Studies have shown that certain derivatives of this compound, when incorporated into materials like polyurethane varnish and printing ink, exhibit significant antimicrobial effects (El‐Wahab et al., 2015) (El‐Wahab et al., 2015).
Applications in Kinase Inhibition
This compound has also been investigated for its potential as a kinase inhibitor. Syntheses focusing on derivatives of this compound have shown promising activity against Aurora-A kinase, which is significant in the context of anti-tumor activity (Shaaban et al., 2011) (Shaaban et al., 2011).
Antimicrobial and Antifungal Properties
Further research includes the synthesis of tricyclic compounds like this compound, which have been shown to possess significant antibacterial and antifungal activities (Mittal et al., 2011; Alsaedi et al., 2019) (Mittal et al., 2011) (Alsaedi et al., 2019).
Potential in Treatment of CNS Diseases
The compound's application in CNS (Central Nervous System) diseases has been explored, with some derivatives showing potential therapeutic significance for the treatment of such conditions (Ivashchenko et al., 2012) (Ivashchenko et al., 2012).
Synthetic Applications
The compound has been used in various synthetic applications, leading to the development of new fused pyrimidine derivatives, which are significant in the context of pharmaceutical chemistry (Salem et al., 2015; Golec et al., 1992) (Salem et al., 2015) (Golec et al., 1992).
Anti-Mycobacterial Activity
This compound has shown potential in anti-mycobacterial activity, especially in the context of Mycobacterium tuberculosis treatment. Research in this area focuses on the design and synthesis of novel derivatives and their structure–activity relationship studies (Sutherland et al., 2022) (Sutherland et al., 2022).
Analgesic and Anti-Inflammatory Applications
Lastly, derivatives of this compound have been evaluated for their analgesic and anti-inflammatory activities, with some showing promising results compared to standard drugs like indomethacin (Shaaban et al., 2008) (Shaaban et al., 2008).
Mechanism of Action
Target of Action
The compound 6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine has been associated with various targets. It has been found to inhibit cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, CDK13, etc . CDKs are a group of protein kinases that regulate the cell cycle and are crucial for cell proliferation and differentiation .
Mode of Action
The interaction of this compound with its targets results in the inhibition of CDKs . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation. By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle . Additionally, resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable and suitable for in vivo biological studies .
Result of Action
The result of the action of this compound is the inhibition of cell growth. By disrupting the normal cell cycle progression, the compound can effectively halt the proliferation of cells .
Properties
IUPAC Name |
6-(benzenesulfonyl)-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c17-15-14(24(21,22)11-5-2-1-3-6-11)10-18-16-12(9-19-20(15)16)13-7-4-8-23-13/h1-10H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFGOLZJAGQRAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=CS4)N=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.